molecular formula C23H27NO7S B4575547 2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B4575547
M. Wt: 461.5 g/mol
InChI Key: NJWDDNUUEVHNCQ-UHFFFAOYSA-N
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Description

2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C23H27NO7S and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.15082337 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Conductive Materials

The compound's relevance to polymer science is highlighted by its structural similarities to components used in electrically conductive materials. For instance, diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, a dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene (PEDOT), exhibits properties significant for conductive polymers. This study underscores the importance of such structures in developing materials with enhanced electrical conductivity, potentially applicable in electronics and energy storage devices (Ono, Tomura, & Saito, 2008).

Organic Synthesis and Cyclization Reactions

The chemical framework of the compound is indicative of its utility in synthetic organic chemistry, particularly in cyclization reactions. The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involves Ugi reactions followed by treatment with sodium ethoxide, represents an innovative approach to generating cyclic compounds. These methodologies are essential for constructing complex molecules with potential pharmaceutical applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Heterocyclic Compounds

The compound's structure also has implications for the synthesis of heterocyclic compounds, which are crucial in drug development. For example, the reaction of β-amino α,β-unsaturated esters with amines to synthesize quinazoline derivatives illustrates the compound's potential as a precursor in creating biologically active molecules. These reactions are fundamental in medicinal chemistry for developing new therapeutic agents (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).

Material Science and π-Stacked Structures

The potential of such compounds in material science is exemplified by studies on polymers with carbonyl–aromatic π-stacked structures. The polymerization of related oxiranes, leading to materials with unique intramolecular charge transfer interactions, suggests applications in developing new materials with specific optical or electronic properties (Merlani et al., 2015).

Properties

IUPAC Name

2-[[4-(3,4-dimethoxyphenyl)-3-ethoxycarbonylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7S/c1-4-31-23(28)19-16(13-9-10-17(29-2)18(11-13)30-3)12-32-21(19)24-20(25)14-7-5-6-8-15(14)22(26)27/h9-12,14-15H,4-8H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWDDNUUEVHNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
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2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 3
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2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
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2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid

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